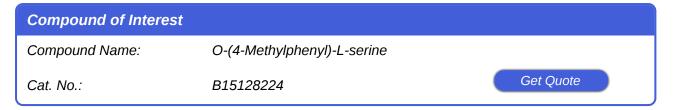


Structure-Activity Relationship of O-(4-Methylphenyl)-L-serine Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to **O-(4-Methylphenyl)-L-serine**. Due to the limited availability of direct SAR studies on **O-(4-Methylphenyl)-L-serine** analogs, this guide synthesizes findings from research on structurally similar molecules, including phenylglycine analogs and other aryl-substituted compounds. The aim is to provide a valuable resource for researchers engaged in the design and development of novel therapeutic agents by exploring how structural modifications influence biological activity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from studies on L-serine analogs and related phenyl-substituted compounds, offering insights into their inhibitory and cytotoxic activities.

Table 1: Inhibitory Activity of L-Phenylglycine Analogs on Alanine-Serine-Cysteine Transporter (ASCT) 1 and 2

L-phenylglycine and its analogs have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[1] These transporters are relevant to the study of serine



analogs as they are responsible for the transport of D-serine, a co-agonist of the NMDA receptor.[1]

Compoun d	R1	R2	R3	R4	ASCT1 IC50 (µM)	ASCT2 IC50 (μM)
L- Phenylglyci ne	Н	Н	Н	Н	>1000	250 ± 50
L-4-Chloro- phenylglyci ne	Н	Н	CI	Н	100 ± 20	30 ± 5
L-3,4- Dichloro- phenylglyci ne	Н	Cl	CI	Н	50 ± 10	15 ± 3
L-4-Fluoro- phenylglyci ne	Н	Н	F	Н	300 ± 60	80 ± 15
L-4-Nitro- phenylglyci ne	Н	Н	NO2	Н	>1000	>1000
L-4-Methyl- phenylglyci ne	Н	Н	СНЗ	Н	800 ± 150	200 ± 40

Table 2: Anticancer Activity of Phenylurea Derivatives

A series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized and evaluated for their anticancer activity against various human tumor cell lines.[2]



Compound	R (N'- substituent)	X (Haloacyl group)	CEM IC50 (μM)	Daudi IC50 (μM)	MCF-7 IC50 (μM)
16a	Phenyl	Bromoacetyl	2.54	3.12	4.07
16b	4- Chlorophenyl	Bromoacetyl	1.89	2.45	3.56
16c	4- Methylphenyl	Bromoacetyl	2.11	2.89	3.88
1 6j	Isopropyl	Bromoacetyl	0.38	0.56	0.89
16k	Phenyl	2- Bromopropio nyl	5.67	7.89	9.12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inhibition of ASCT1 and ASCT2

The inhibitory activity of L-phenylglycine analogs on ASCT1 and ASCT2 was determined using a radiolabeled substrate uptake assay.[1]

- Cell Culture: HEK293 cells stably expressing human ASCT1 or ASCT2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Uptake Assay: Cells were seeded in 24-well plates and grown to confluence. On the day of the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.
- Inhibitor Incubation: Cells were pre-incubated with varying concentrations of the test compounds (L-phenylglycine analogs) in KRH buffer for 10 minutes at 37°C.
- Substrate Addition: A mixture of [3H]L-serine (as the substrate) and unlabeled L-serine was added to each well to initiate the uptake reaction.



- Termination and Lysis: After a 10-minute incubation at 37°C, the uptake was terminated by aspirating the assay solution and washing the cells three times with ice-cold KRH buffer. The cells were then lysed with 0.1 M NaOH.
- Quantification: The radioactivity in the cell lysates was measured using a liquid scintillation counter.
- Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Anticancer Activity Evaluation

The in vitro anticancer activity of the phenylurea derivatives was evaluated using the MTT assay.[2]

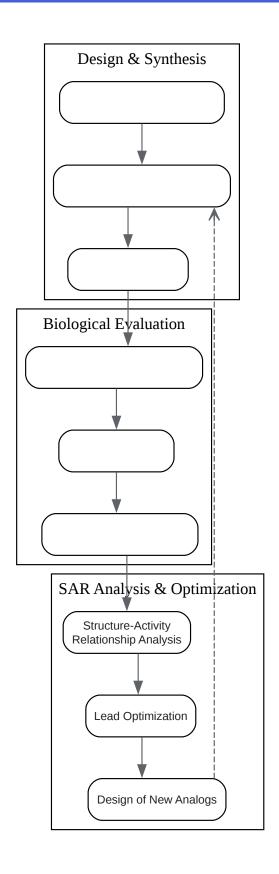
- Cell Lines: A panel of human cancer cell lines, including CEM (leukemia), Daudi (lymphoma), and MCF-7 (breast cancer), were used.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 5×10^3 cells per well and allowed to attach overnight.
- Compound Treatment: The cells were treated with various concentrations of the synthesized phenylurea derivatives for 48 hours.
- MTT Assay: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was determined from the dose-response curves.



Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and workflows relevant to SAR studies.

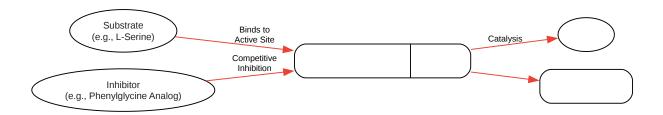




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Caption: A generalized workflow for structure-activity relationship (SAR) studies.





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Caption: Competitive inhibition of an enzyme by an analog.

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References

- 1. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents PubMed [pubmed.ncbi.nlm.nih.gov]
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